Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate
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Overview
Description
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol It is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a nonane ring system
Preparation Methods
The synthesis of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both an amine and an ester functional group. The reaction conditions often include the use of a base to facilitate the cyclization process, followed by esterification to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the context of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms within the ring system.
(5-oxa-8-azaspiro[3.5]nonan-6-yl)methanol: This compound contains a hydroxyl group instead of an ester group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)5-8-6-11-7-10(14-8)3-2-4-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFSQEXDTHQXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC2(O1)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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